2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronate ester-functionalized tetrahydroisoquinoline derivative. Its molecular formula is C₁₈H₂₉BNO₂, with a molecular weight of 375.1955 g/mol (HRMS (ESI+) data) . The compound features a tetrahydroisoquinoline scaffold substituted with a methyl group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry .
Properties
IUPAC Name |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-12-8-9-18(5)11-13(12)10-14/h6-7,10H,8-9,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMOBACHKWUQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697809 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942921-84-8 | |
| Record name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves two key stages:
- Construction of the tetrahydroisoquinoline backbone .
- Introduction of the boronic acid pinacol ester group at the 7-position of the isoquinoline ring.
The boronate ester functionality is introduced to enable further functionalization via palladium-catalyzed cross-coupling reactions, making this compound valuable in medicinal and materials chemistry.
Detailed Preparation Routes
Synthesis of Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold can be synthesized by classical Pictet-Spengler cyclization or by hydrogenation of isoquinoline derivatives. Commercial availability of 7-bromo-1,2,3,4-tetrahydroisoquinoline facilitates selective functionalization at the 7-position.
Introduction of Boronic Ester Group
Two main methodologies are reported for installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group:
Lithiation and Borylation : Directed ortho-lithiation of 7-bromo-tetrahydroisoquinoline followed by quenching with a boron electrophile such as bis(pinacolato)diboron (B2pin2) under palladium catalysis.
Suzuki Coupling of Boronate Ester Intermediates : Conversion of 7-bromo-tetrahydroisoquinoline to the corresponding boronate ester via palladium-catalyzed borylation, often using Pd(dppf)Cl2 as catalyst and potassium acetate as base in solvents like dioxane.
These methods yield the boronic ester-substituted tetrahydroisoquinoline with good regioselectivity and yield.
Representative Synthetic Procedure
A typical synthetic route, adapted from literature procedures on related compounds, is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | 7-Bromo-1,2,3,4-tetrahydroisoquinoline, Pd(dppf)Cl2, B2pin2, KOAc, Dioxane, 80-100 °C, 12-24 h | Palladium-catalyzed borylation to install the pinacol boronate ester at the 7-position |
| 2. | Purification by silica gel chromatography | Isolation of pure 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
| 3. | Methylation at 2-position (if not pre-existing) via alkylation or reductive amination | Introduction of 2-methyl substituent on the tetrahydroisoquinoline core |
This sequence can be modified depending on the availability of starting materials and desired substitution pattern.
Alternative Synthetic Approaches
Appel Reaction and Subsequent Coupling : In some analog syntheses, the secondary alcohol intermediate is converted to a benzyl bromide via Appel reaction, then coupled with boronic acid derivatives to introduce the boronate ester group.
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the borylation step, reducing reaction times significantly (e.g., 30 minutes at 100 °C in acetone/water mixtures), improving throughput for research scale synthesis.
Research Findings and Optimization Data
| Parameter | Condition/Value | Outcome/Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | Effective for borylation with high selectivity |
| Base | KOAc or Cs2CO3 | KOAc preferred for mild conditions |
| Solvent | Dioxane, acetone/water mixtures | Dioxane common; acetone/water used in microwave |
| Temperature | 80-100 °C | Optimal for palladium-catalyzed borylation |
| Reaction Time | 12-24 hours (conventional) | Microwave reduces to 30 min |
| Yield | 60-85% | Dependent on purity of starting materials |
| Purification | Silica gel chromatography | Standard method for isolation |
Optimization of these parameters is crucial for maximizing yield and purity, especially for scale-up.
Summary Table: Preparation Overview
| Preparation Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| Tetrahydroisoquinoline synthesis | Pictet-Spengler reaction or hydrogenation | Build core scaffold |
| Halogenation | Bromination at 7-position | Functional handle for borylation |
| Palladium-catalyzed borylation | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 80-100 °C | Install pinacol boronate ester group |
| Methylation | Alkylation or reductive amination | Introduce 2-methyl substituent |
| Purification | Silica gel chromatography | Obtain pure target compound |
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., sodium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Hydrogenated derivatives
Substitution: Biaryls and other cross-coupled products
Scientific Research Applications
Key Features
- The presence of the dioxaborolane group enhances its reactivity and potential interactions in biological systems.
- The isoquinoline structure is known for its diverse pharmacological activities.
Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that various isoquinoline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The incorporation of the dioxaborolane moiety may enhance these effects by improving solubility and bioavailability.
Antimicrobial Properties
Compounds similar to 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline have been evaluated for their antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa . The unique structure may contribute to enhanced interaction with microbial targets.
Neuroprotective Effects
Isoquinoline derivatives are also being explored for neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases . The potential for neuroprotection could be further investigated with the specific compound .
Synthetic Utility
The compound serves as a valuable building block in organic synthesis due to its dual functionality. Its reactivity can be harnessed for the development of more complex molecules in drug discovery and materials science.
Case Study 1: Anticancer Activity Assessment
A study synthesized a series of isoquinoline derivatives and tested their anticancer activity against several cell lines. Among these compounds, one derivative exhibited an IC50 value lower than that of doxorubicin, indicating potent anticancer properties. This study highlights the potential of isoquinoline-based compounds in cancer therapy .
Case Study 2: Antimicrobial Screening
A comparative study evaluated the antimicrobial activity of various isoquinoline derivatives against standard bacterial strains. Compounds demonstrating significant zone inhibition were further analyzed for their minimum inhibitory concentration (MIC), revealing promising candidates for antibiotic development .
Mechanism of Action
The mechanism by which 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its participation in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is crucial in the construction of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of tetrahydroisoquinoline boronate esters. Below is a detailed comparison with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Position Effects: The position of the boronate ester (Bpin) on the tetrahydroisoquinoline ring significantly influences reactivity. For example, the 7-Bpin derivative (target compound) exhibits distinct electronic effects compared to its 6-Bpin isomer, altering its cross-coupling efficiency . Derivatives with Bpin on a benzyl group (e.g., 2-(4-Bpin-benzyl)-tetrahydroisoquinoline) show enhanced π-conjugation, making them suitable for optoelectronic applications .
Protecting Groups: Boc-protected analogs (e.g., tert-butyl 5-Bpin-tetrahydroisoquinoline-2-carboxylate) offer stability during multi-step syntheses, enabling selective deprotection for further modifications .
Synthetic Accessibility: The target compound is synthesized in 82% yield via palladium-catalyzed borylation, comparable to yields of related derivatives (e.g., 6-Bpin-tetrahydroisoquinoline at 97% purity) . In contrast, benzyl-substituted analogs require additional steps for functionalization, reducing overall efficiency .
Biological Activity
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline (referred to as "the compound") is a synthetic derivative of tetrahydroisoquinoline (THIQ). This class of compounds has garnered significant attention due to their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases. This article reviews the biological activity of the compound by examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 273.18 g/mol |
| CAS Number | 942921-84-8 |
| IUPAC Name | 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Neuroprotective Effects
Research indicates that THIQ derivatives exhibit neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's structural features likely enhance its interaction with neurotransmitter systems.
- Mechanism of Action : The compound may act as a catechol-O-methyltransferase (COMT) inhibitor. This mechanism is crucial in the treatment of Parkinson's disease by increasing dopamine levels in the brain .
- Case Study : A study demonstrated that THIQ analogs could inhibit neuroinflammation in microglial cells. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in neurodegenerative disorders .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens.
- In Vitro Studies : Laboratory tests revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria. Its efficacy was assessed using minimum inhibitory concentration (MIC) methods .
- Potential Applications : Given its structural similarities to known antimicrobial agents, the compound may serve as a lead for developing new antibiotics or adjunct therapies for resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR of the compound is essential for optimizing its biological activity.
- Functional Groups : The presence of the dioxaborolane moiety is critical for enhancing lipophilicity and facilitating cellular uptake. Modifications to this group could lead to increased potency and selectivity against target receptors .
- Comparative Analysis : Studies comparing various THIQ derivatives have indicated that substitutions at specific positions on the isoquinoline ring can significantly affect biological activity. For instance, compounds with alkyl substitutions at the nitrogen position often exhibit enhanced neuroprotective effects .
Research Findings
Recent studies have focused on synthesizing and evaluating new analogs of THIQ derivatives.
- Synthesis Techniques : Innovative synthetic routes have been developed to produce the compound efficiently while maintaining high purity levels. These methods often involve palladium-catalyzed reactions that facilitate the formation of complex structures .
- Clinical Implications : Ongoing research into THIQ derivatives suggests that they may play a role in treating conditions beyond neurodegeneration, including certain cancers and metabolic disorders due to their ability to modulate key biological pathways .
Q & A
Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into tetrahydroisoquinoline derivatives?
- Methodological Answer : The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling or direct borylation. For example, palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂) under inert conditions (e.g., argon) is effective. Key steps include:
- Reductive Amination : Use LiAlH₄ in THF for amine reduction (61% yield) .
- Catalytic Hydrogenation : Pd/C with H₂ gas in ethanol removes protecting groups (e.g., benzyl) with 53% yield .
- Purification : Silica gel column chromatography with ethyl acetate/hexane gradients is critical for isolating intermediates .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for isoquinoline; BPin₂ group at δ 1.3 ppm for methyl groups) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) .
- Elemental Analysis : Match calculated vs. observed values for C, H, N, and B (e.g., Molecular Formula: C₂₀H₂₇BNO₂; MW: 316.25 g/mol) .
Advanced Research Questions
Q. What challenges arise in maintaining boronate ester stability during multi-step syntheses?
- Methodological Answer : The dioxaborolane group is sensitive to hydrolysis and oxidation. Mitigation strategies include:
Q. How do structural modifications (e.g., methoxy vs. methylthio substituents) affect biological activity in tetrahydroisoquinoline-boronate hybrids?
- Methodological Answer : Compare analogs using in vitro assays:
- Antitumor Activity : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for compounds with 3,4,5-trimethoxyphenyl substituents show enhanced activity vs. methylthio derivatives) .
- SAR Analysis : Methoxy groups improve membrane permeability, while methylthio groups enhance electrophilic reactivity in cross-coupling .
Q. How should researchers resolve contradictions in reported reaction yields for similar boronate-containing compounds?
- Methodological Answer : Systematic optimization is required:
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki couplings (PdCl₂(dppf) increases yields by 15–20% in aryl boronate syntheses) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce selectivity; balance with toluene/THF mixtures .
- Yield Table :
| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Borylation | Pd(OAc)₂ | DMF | 61 | |
| Reductive Amination | LiAlH₄ | THF | 53 |
Data Contradiction Analysis
Q. Why do different synthetic routes for 1,2,3,4-tetrahydroisoquinoline derivatives show variability in antitumor activity?
- Methodological Answer : Discrepancies arise from:
- Substituent Positioning : Para-substituted boronate esters (e.g., 7-position) exhibit higher bioactivity than ortho-substituted analogs due to steric hindrance .
- Purity Thresholds : Impurities <95% (e.g., residual Pd) can skew assay results; use ICP-MS to quantify metal traces .
Experimental Design Considerations
Q. What analytical frameworks are recommended for studying environmental fate of boronate-containing pharmaceuticals?
- Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
